

# (Z/E)-GW406108X chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | (Z/E)-GW406108X |           |
| Cat. No.:            | B15602791       | Get Quote |

An In-depth Technical Guide to **(Z/E)-GW406108X** For Researchers, Scientists, and Drug Development Professionals

## Introduction

(Z/E)-GW406108X is a potent, cell-permeable small molecule that functions as a dual inhibitor of Kinesin-12 (Kif15) and Unc-51 like autophagy activating kinase 1 (ULK1).[1][2][3] Identified as an ATP-competitive inhibitor of ULK1, it effectively blocks the initiation of autophagy, a critical cellular recycling and homeostasis mechanism.[4][5] Its specificity for ULK1, without affecting upstream regulators like mTORC1 and AMPK, makes it a valuable tool for studying the autophagy pathway.[1][4] Furthermore, its inhibitory action on the motor protein Kif15 suggests its potential utility in cell division research. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for (Z/E)-GW406108X.

## **Chemical Structure and Physicochemical Properties**

(Z/E)-GW406108X is the designation for a mixture of Z and E isomers of the parent compound, GW406108X.[2]



| Property                     | Value                               | Reference |
|------------------------------|-------------------------------------|-----------|
| Synonyms                     | GW108X                              | [1][3]    |
| CAS Number                   | 1644443-92-4                        | [1][6]    |
| Molecular Formula            | C20H11Cl2NO4                        | [6][7]    |
| Molecular Weight             | 400.21 g/mol                        | [3][6][7] |
| Appearance                   | Light yellow to yellow solid powder | [7]       |
| LogP                         | 4.5                                 | [7]       |
| Hydrogen Bond Donor Count    | 2                                   | [7]       |
| Hydrogen Bond Acceptor Count | 4                                   | [7]       |
| Rotatable Bond Count         | 3                                   | [7]       |

Solubility and Storage

| Property                 | Details                                                                                      | Reference |
|--------------------------|----------------------------------------------------------------------------------------------|-----------|
| Solubility               | DMSO: ≥ 45 mg/mL (e.g., 80 mg/mL) Insoluble in Water Insoluble in Ethanol                    | [3][6]    |
| Storage (Powder)         | -20°C for up to 3 years                                                                      | [3][6]    |
| Storage (Stock Solution) | -80°C for up to 1 year -20°C for up to 1 month Aliquot to avoid repeated freeze-thaw cycles. | [1][3]    |

## **Pharmacological Properties and Inhibitory Activity**

GW406108X is a multi-kinase inhibitor with potent activity against key regulators of autophagy and cell division.



| Target             | Assay Type                | Inhibitory<br>Concentration   | Reference    |
|--------------------|---------------------------|-------------------------------|--------------|
| Kif15 (Kinesin-12) | ATPase Assay              | IC50: 0.82 μM                 | [1][2][3][7] |
| ULK1               | Cell-free Kinase<br>Assay | pIC50: 6.37 (IC50:<br>427 nM) | [1][4][6][7] |
| VPS34              | Cell-free Kinase<br>Assay | pIC50: 6.34 (IC50:<br>457 nM) | [1][4][7]    |
| AMPK               | Cell-free Kinase<br>Assay | pIC50: 6.38 (IC50:<br>417 nM) | [1][4][7]    |

## **Mechanism of Action and Signaling Pathways**

The primary mechanism of GW406108X as an autophagy inhibitor is through the direct, ATP-competitive inhibition of ULK1 kinase activity.[4] ULK1 is a serine/threonine kinase that plays a pivotal role in the initial stages of autophagosome formation.[4][8] Under normal conditions, mTORC1 phosphorylates and inactivates ULK1. During starvation or other cellular stress, mTORC1 is inhibited, allowing ULK1 to become active.[4] Active ULK1 then phosphorylates downstream components of the autophagy machinery, including ATG13, to initiate the formation of the phagophore.[5]

GW406108X blocks this critical phosphorylation step. Studies have shown that it does not affect the upstream signaling of mTORC1 or AMPK, as phosphorylation of ULK1 at the mTOR site (pS758) and the AMPK site (pS556) remains unchanged in the presence of the compound. [1][4][5] Instead, it directly inhibits ULK1's catalytic activity, which can be observed by a significant reduction in the phosphorylation of the ULK1 substrate ATG13 at serine 318.[5] This blockade prevents the downstream recruitment of other autophagy-related proteins and halts autophagic flux.[5]





Click to download full resolution via product page

Caption: Mechanism of GW406108X action on the ULK1 signaling pathway.

# Experimental Protocols Cellular ULK1 Kinase Activity Assay (via Western Blot)

This protocol is adapted from methodologies used to demonstrate that GW406108X inhibits ULK1 activity in a cellular context by measuring the phosphorylation of its direct substrate, ATG13.[5]

Objective: To determine the effect of GW406108X on starvation-induced ATG13 phosphorylation.

#### Materials:

• U2OS cells (or other suitable cell line)



- Complete growth medium (e.g., DMEM + 10% FBS)
- Earle's Balanced Salt Solution (EBSS) for starvation
- GW406108X stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-pS318-ATG13, anti-total-ATG13, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate

#### Procedure:

- Cell Seeding: Seed U2OS cells in 6-well plates and grow to 70-80% confluency.
- Inhibitor Pre-treatment: Pre-treat cells with 5 μM GW406108X (or desired concentration) in complete medium for 60 minutes. Include a vehicle control (DMSO).
- Starvation: Remove the medium and wash cells with PBS. Add EBSS (for starvation) or fresh complete medium (for non-starved control), containing the inhibitor or vehicle, and incubate for 60 minutes.
- Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells on ice with lysis buffer.
- Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation.
   Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- Western Blotting:
  - Denature equal amounts of protein by boiling in Laemmli sample buffer.
  - Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.



- Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash again and detect the signal using a chemiluminescence substrate.
- Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the pS318-ATG13 signal to the total ATG13 signal.[5]

## **Autophagic Flux Assay (via LC3 Immunofluorescence)**

This protocol assesses the impact of GW406108X on the formation of LC3 puncta, a key marker of autophagosome formation.[5]

Objective: To visualize and quantify the effect of GW406108X on autophagosome formation.

#### Materials:

- U2OS cells grown on glass coverslips in 24-well plates
- EBSS, complete medium, GW406108X stock solution
- Fixative: 4% paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.1% Triton X-100 in PBS
- Blocking solution: 5% BSA in PBS
- Primary antibody: anti-LC3B
- Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
- Nuclear stain: DAPI
- Mounting medium



#### Procedure:

- Cell Culture and Treatment: Seed U2OS cells on coverslips. Treat the cells as described in the Western Blot protocol (Step 2 & 3).
- Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
- Blocking: Wash with PBS and block with 5% BSA for 1 hour.
- Antibody Incubation: Incubate with anti-LC3B primary antibody (diluted in blocking solution) overnight at 4°C.
- Secondary Antibody & Staining: Wash with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
- Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium.
- Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta per cell using automated image analysis software. An increase in puncta upon starvation indicates autophagy induction, which should be abolished by GW406108X treatment.[5]





Click to download full resolution via product page

Caption: Experimental workflow for the LC3 immunofluorescence assay.



## In Vivo Formulation Protocol

This protocol provides a method for preparing a suspension of GW406108X suitable for oral or intraperitoneal administration in animal models.[1][7]

Objective: To prepare a 2.08 mg/mL suspended solution of GW406108X.

#### Materials:

- GW406108X powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl in ddH<sub>2</sub>O)

Procedure (for 1 mL of working solution):

- Prepare Stock Solution: First, prepare a concentrated stock solution of GW406108X in DMSO (e.g., 20.8 mg/mL). Ensure the compound is fully dissolved.
- Add PEG300: To 100  $\mu$ L of the DMSO stock solution, add 400  $\mu$ L of PEG300. Mix thoroughly until the solution is even and clear.[7]
- Add Tween-80: To the DMSO/PEG300 mixture, add 50 μL of Tween-80. Mix again until the solution is homogenous.[7]
- Add Saline: Finally, add 450 μL of saline to bring the total volume to 1 mL. Mix thoroughly.
   The final product will be a suspended solution.[7]
- Administration: Use the formulation immediately after preparation. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets PMC [pmc.ncbi.nlm.nih.gov]
- 6. GW406108X | Autophagy | Kinesin | TargetMol [targetmol.com]
- 7. GW406108X (GW108X) | Autophagy | 1644443-92-4 | Invivochem [invivochem.com]
- 8. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Z/E)-GW406108X chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602791#z-e-gw406108x-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com